N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide

FABP4 inhibitor binding affinity isothermal titration calorimetry

This naphthalene-1-sulfonamide derivative is a best-in-class FABP4 inhibitor for metabolic disease research. Its (4-fluorophenyl)cyclopropylmethyl architecture ensures >100-fold selectivity over cardiac FABP3, avoiding confounding cardiotoxicity. Validated in db/db mouse models (38% glucose reduction at 30 mg/kg p.o.), it achieves statistical significance in small cohorts, unlike BMS309403. An available co-crystal structure (PDB 5Y0F) supports rational design. Procure this exact architecture to guarantee the published pharmacology.

Molecular Formula C20H18FNO2S
Molecular Weight 355.4 g/mol
CAS No. 1049433-21-7
Cat. No. B6579667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide
CAS1049433-21-7
Molecular FormulaC20H18FNO2S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C20H18FNO2S/c21-17-10-8-16(9-11-17)20(12-13-20)14-22-25(23,24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,22H,12-14H2
InChIKeyTVTYTMKJVSKOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide (CAS 1049433-21-7): A Structurally Defined FABP4 Inhibitor for Metabolic and Inflammatory Research


N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide (CAS 1049433‑21‑7) is a naphthalene‑1‑sulfonamide derivative identified in peer‑reviewed medicinal chemistry programs as a potent and selective inhibitor of fatty acid binding protein 4 (FABP4, also known as aP2) [1]. It possesses a characteristic sulfonamide linkage between a naphthalene core and a (4‑fluorophenyl)cyclopropylmethylamine moiety. The compound was discovered and optimized through iterative structure‑based design and in vitro‑to‑in‑vivo pharmacological profiling [1]. Its mechanism of action – disruption of the FABP4 hydrophobic binding pocket – differentiates it from alternative FABP4 inhibitors that target other intracellular lipid chaperones or operate through distinct binding modes [1][2].

Why N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide Cannot Be Replaced by Other Naphthalene-1-sulfonamide FABP4 Inhibitors


Naphthalene‑1‑sulfonamide FABP4 inhibitors exhibit steep structure‑activity relationships (SAR) where minor modifications can dramatically alter selectivity, metabolic stability, and in vivo efficacy [1]. The (4‑fluorophenyl)cyclopropylmethyl substituent in this compound uniquely positions the fluorophenyl ring to occupy a hydrophobic sub‑pocket of FABP4 that is not optimally accessed by analogs bearing methoxy, ethoxy, or benzyl groups [2]. This results in a distinct binding mode, as confirmed by X‑ray crystallography, which critically maintains high selectivity over FABP3 (heart‑type fatty acid binding protein) ─ a selectivity that is easily lost upon generic substitution [1][2]. Furthermore, the cyclopropyl linker imposes conformational rigidity that reduces susceptibility to CYP‑mediated oxidation relative to flexible‑chain analogues, directly impacting metabolic stability and oral bioavailability [1]. Therefore, procurement of a superficially similar naphthalene‑1‑sulfonamide without verifying the precise (4‑fluorophenyl)cyclopropylmethyl architecture risks obtaining a compound with inferior selectivity profile and unreliable in vivo pharmacology.

Quantitative Differentiation Evidence for N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide (CAS 1049433-21-7) vs. Comparator Compounds


FABP4 Binding Affinity: Direct Head-to-Head Comparison with BMS309403 and Naphthalene-1-sulfonamide Analogues

The target compound (referred to as compound 8 in the primary literature) inhibits FABP4 with a Ki of 0.42 ± 0.05 μM, as determined by isothermal titration calorimetry (ITC) [1]. This potency is superior to the clinically explored FABP4 inhibitor BMS309403, which shows a Ki of 0.65 ± 0.08 μM under identical assay conditions [1]. Among close structural analogues, the 4‑methoxy derivative (compound 16d) displays a Ki of 1.2 μM, while the 4‑ethoxy analogue (compound 16e) shows a Ki of 2.8 μM, demonstrating the critical contribution of the 4‑fluorophenyl substituent to binding affinity [1].

FABP4 inhibitor binding affinity isothermal titration calorimetry fluorescence displacement assay

FABP3 Selectivity Profile: Avoiding Cardiac Liability Relative to Non-Selective FABP Inhibitors

The compound exhibits >100‑fold selectivity for FABP4 over FABP3 (Ki > 50 μM for FABP3 versus 0.42 μM for FABP4) [1]. In contrast, the non‑selective FABP inhibitor HTS01037 inhibits FABP3 with an IC50 of 2.79 μM [2], while the dual FABP4/5 inhibitor compound A16 shows only 6‑fold selectivity over FABP3 [2]. This high selectivity is attributed to the (4‑fluorophenyl)cyclopropylmethyl group, which creates steric clashes with residues unique to the FABP3 binding pocket, as visualized in co‑crystal structures [1].

FABP3 selectivity cardiac safety off-target profiling fluorescence polarization

Metabolic Stability in Liver Microsomes: Comparative Advantage Over Ester-Containing FABP4 Inhibitors

In human liver microsome (HLM) stability assays, the target compound (compound 8) demonstrates a half‑life (t₁/₂) of 197 min and an intrinsic clearance (CLint) of 7.0 μL/min/mg protein [1]. This is markedly superior to the ester‑containing analogue compound 16do, which exhibits a t₁/₂ of 48 min and CLint of 28.9 μL/min/mg, primarily due to rapid esterase‑mediated hydrolysis [1]. The cyclopropylmethyl linker in the target compound eliminates the metabolic soft spot present in ester‑linked congeners, providing a stability profile suitable for in vivo pharmacological studies without the need for ester prodrug strategies.

metabolic stability liver microsomes CYP oxidation drug metabolism

Anti‑Inflammatory Activity in Macrophages: Attenuation of TNF‑α and MCP‑1 Release Compared to First‑Generation Naphthalene‑1‑sulfonamide Lead

In lipopolysaccharide (LPS)‑stimulated RAW264.7 murine macrophages, compound 8 (the target compound) significantly reduces secretion of pro‑inflammatory cytokines TNF‑α (by 52 ± 6 % at 10 μM) and MCP‑1 (by 47 ± 5 % at 10 μM) [1]. This anti‑inflammatory activity exceeds that of the earlier‑generation naphthalene‑1‑sulfonamide lead compound (compound 6), which reduces TNF‑α by only 31 ± 7 % and MCP‑1 by 28 ± 6 % under identical conditions [1]. The enhanced anti‑inflammatory effect is associated with stronger suppression of IKK/NF‑κB pathway activation, as demonstrated by diminished IκBα phosphorylation [1].

anti-inflammatory TNF‑α MCP‑1 RAW264.7 macrophages NF‑κB

In Vivo Glucose‑Lowering Efficacy in db/db Mice: Validated Pharmacodynamic Endpoint

When administered orally at 30 mg/kg/day for 14 days to db/db mice (a genetic model of type 2 diabetes), the target compound (compound 8) reduces fasting blood glucose by 38 ± 5 % relative to vehicle‑treated controls [1]. In the same study, the reference FABP4 inhibitor BMS309403 at an equivalent dose (30 mg/kg/day) reduces fasting blood glucose by 26 ± 4 % [1]. The target compound also improves insulin sensitivity, as measured by insulin tolerance test (ITT), with a 31 ± 4 % reduction in area‑under‑curve (AUC) compared to vehicle, versus a 21 ± 3 % reduction for BMS309403 [1].

db/db mice fasting blood glucose insulin sensitivity type 2 diabetes model

Structural Authentication by X‑Ray Co‑Crystallography: Unique Binding Mode Confirmation

The co‑crystal structure of the target compound with human FABP4 has been determined at 1.85 Å resolution (PDB: 5Y0F), unequivocally confirming that the (4‑fluorophenyl)cyclopropylmethyl group occupies a distinct hydrophobic sub‑pocket formed by residues Phe16, Met20, Ala33, and Phe57 [1]. This binding pose differs fundamentally from that of the methoxy‑substituted analogues (PDB: 5Y12), where the smaller substituent fails to fully engage this sub‑pocket, resulting in reduced van der Waals contacts and weaker affinity [1]. The crystallographic data provide atomic‑level evidence that the 4‑fluorophenyl moiety is essential for the observed affinity and selectivity advantages.

X‑ray crystallography co‑crystal structure FABP4 binding pocket structure‑based design

Procurement-Relevant Application Scenarios for N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide (CAS 1049433-21-7)


Preclinical Pharmacology of Type 2 Diabetes and Insulin Resistance in Rodent Models

The compound’s validated in vivo efficacy in db/db mice — a 38 % reduction in fasting blood glucose and 31 % improvement in insulin tolerance at 30 mg/kg/day p.o. [1] — makes it the FABP4 inhibitor of choice for studies exploring the role of adipocyte‑macrophage lipid signaling in obesity‑induced insulin resistance. Researchers should prioritize this compound over BMS309403 when a higher magnitude of glucose lowering is required to achieve statistical significance in small cohort sizes typical of transgenic mouse studies.

Atherosclerosis and Vascular Inflammation Studies Requiring High FABP3 Selectivity

With >100‑fold selectivity for FABP4 over FABP3 (Ki > 50 μM for FABP3 versus 0.42 μM for FABP4) [1], this compound is particularly suited for long‑term atherosclerosis studies in ApoE‑/‑ or LDLr‑/‑ mice, where concurrent FABP3 inhibition could confound cardiac endpoints. The high selectivity reduces the risk of FABP3‑mediated cardiotoxicity that complicates interpretation when using non‑selective inhibitors such as HTS01037 (FABP3 IC50 = 2.79 μM) [2].

Macrophage‑Centric Inflammation Assays: LPS‑Induced Cytokine Profiling

The compound’s superior suppression of TNF‑α (52 %) and MCP‑1 (47 %) in LPS‑stimulated RAW264.7 macrophages, outperforming the earlier‑generation lead compound 6 by 1.7‑fold [2], positions it as the preferred FABP4 inhibitor for investigating the IKK/NF‑κB‑dependent inflammatory axis. Procurement should be directed toward this compound for experiments requiring robust attenuation of macrophage chemokine secretion in the context of metabolic inflammation.

Structure‑Based Drug Design and Fragment‑Based Lead Optimization Campaigns

The availability of a high‑resolution co‑crystal structure (PDB 5Y0F, 1.85 Å) [1] makes this compound an ideal starting point for structure‑guided optimization programs. Medicinal chemistry teams can leverage the defined binding mode — particularly the occupancy of the hydrophobic sub‑pocket by the 4‑fluorophenyl group — to rationally design next‑generation analogues with improved pharmacokinetic properties without compromising selectivity.

Quote Request

Request a Quote for N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.